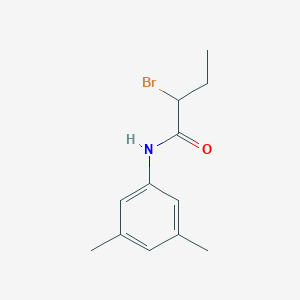
3-Fluoro-5-iodo-4-methylbenzyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-5-iodo-4-methylbenzyl bromide is a chemical compound with the molecular formula C8H7BrFI It is a fluorinated and iodinated benzyl bromide derivative, characterized by the presence of fluorine, iodine, and bromine atoms on a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-iodo-4-methylbenzyl bromide typically involves the bromination of 3-Fluoro-5-iodo-4-methylbenzyl alcohol. The reaction is carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction conditions usually include a solvent such as dichloromethane (DCM) or chloroform, and the reaction is conducted at room temperature or under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-5-iodo-4-methylbenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The iodine atom can be reduced to form the corresponding fluoromethylbenzyl bromide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in solvents like dimethylformamide (DMF) or ethanol.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like tetrahydrofuran (THF) or ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of fluoromethylbenzyl bromide.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-5-iodo-4-methylbenzyl bromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and interactions due to its unique halogenated structure.
Medicine: Investigated for potential pharmaceutical applications, including as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Fluoro-5-iodo-4-methylbenzyl bromide involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the compound to form various derivatives. The fluorine and iodine atoms contribute to the compound’s reactivity and stability, influencing its behavior in different chemical environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Fluoro-4-methylbenzyl bromide
- 5-Iodo-4-methylbenzyl bromide
- 3-Fluoro-5-iodobenzyl bromide
Uniqueness
3-Fluoro-5-iodo-4-methylbenzyl bromide is unique due to the simultaneous presence of fluorine, iodine, and bromine atoms on the benzene ring. This combination of halogens imparts distinct chemical properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C8H7BrFI |
|---|---|
Molekulargewicht |
328.95 g/mol |
IUPAC-Name |
5-(bromomethyl)-1-fluoro-3-iodo-2-methylbenzene |
InChI |
InChI=1S/C8H7BrFI/c1-5-7(10)2-6(4-9)3-8(5)11/h2-3H,4H2,1H3 |
InChI-Schlüssel |
ZUIOOARLFPKEOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1I)CBr)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


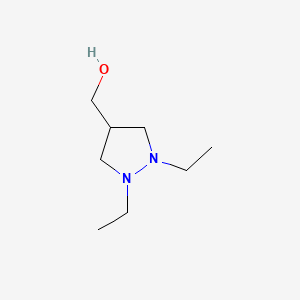
![2-(Chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12862803.png)

![2,6-Dichloro-5-methoxybenzo[d]thiazole](/img/structure/B12862812.png)
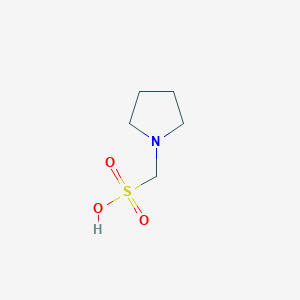
![2-Bromobenzo[d]oxazole-6-thiol](/img/structure/B12862832.png)
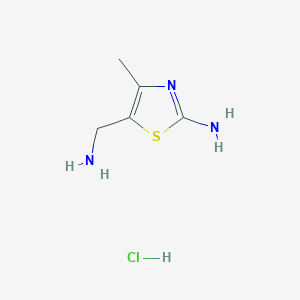
![5-Amino-1-[7-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B12862852.png)

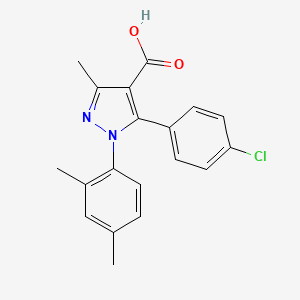
![[(6aR,8R,9S,9aR)-8-(2,4-dioxopyrimidin-1-yl)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocin-9-yl] 4-nitrobenzoate](/img/structure/B12862867.png)

